ABC294640

描述

奥帕甘尼,也称为 ABC294640,是一种选择性抑制鞘磷脂激酶-2 的酶。该化合物因其在肿瘤学、炎症和病毒感染等多个领域的潜在治疗应用而备受关注。 奥帕甘尼是一种正在研究用于治疗不同类型癌症、炎症性疾病和病毒感染(如 COVID-19)的实验性药物 .

准备方法

合成路线和反应条件

奥帕甘尼的合成涉及几个关键步骤。起始原料通常是金刚烷衍生物,它经过一系列反应引入必要的官能团。合成路线包括以下步骤:

金刚烷核的形成: 金刚烷核是通过一系列环化反应合成的。

羧酰胺基团的引入: 羧酰胺基团是通过酰胺偶联反应引入的。

氯化: 芳香环使用合适的氯化剂进行氯化。

吡啶取代: 吡啶环是通过亲核取代反应引入的。

反应条件通常涉及使用二氯甲烷或四氢呋喃等有机溶剂,并且反应在惰性气氛下进行以防止氧化 .

工业生产方法

奥帕甘尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保一致的质量和产量。 该工艺旨在最大程度地减少浪费并降低生产对环境的影响 .

化学反应分析

反应类型

奥帕甘尼经历了几种类型的化学反应,包括:

氧化: 奥帕甘尼可以氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

取代: 亲核取代反应通常用于在芳香环上引入不同的取代基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 亲核取代反应通常使用氢化钠和碳酸钾等试剂。

形成的主要产物

科学研究应用

Breast Cancer Treatment

ABC294640 has demonstrated antiestrogenic effects in estrogen receptor-positive breast cancer models. In a study, treatment with this compound resulted in a 68.4% reduction in tumor volume after 15 days compared to control groups, without significant weight loss or illness observed in the subjects . The compound acts as a partial antagonist of estrogen receptors, similar to tamoxifen, indicating its potential as a therapeutic agent for breast cancer.

Prostate Cancer

In prostate cancer models, this compound inhibited cell viability and reduced the expression of c-Myc and androgen receptors. In vivo studies showed that this compound diminished the growth rate of TRAMP-C2 xenografts, suggesting its effectiveness against castration-resistant prostate cancer . The compound also elevated dihydroceramide levels within tumors, providing a mechanism for its antitumor activity.

Ovarian Cancer

This compound has been investigated for its effects on epithelial ovarian cancer (EOC). In vitro studies indicated that it significantly inhibited cell proliferation and induced apoptosis in EOC cell lines (SKOV3 and HO8910). The IC50 values were found to be 36.91 µM and 29.41 µM , respectively . Additionally, this compound caused cell cycle arrest in the S phase and downregulated key proteins associated with cell proliferation.

| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Ovarian | 36.91 (SKOV3) | Induced apoptosis; cell cycle arrest | |

| 29.41 (HO8910) | Downregulation of c-Myc |

Neurological Applications

This compound's effects extend beyond oncology; it has been studied for its impact on neuronal function. Research indicates that it can suppress action potentials in cultured neurons and inhibit sodium and potassium currents . This suggests potential applications in treating neurological disorders where SK2 is implicated.

Summary of Neurological Effects

| Study | Neuronal Impact | Key Findings |

|---|---|---|

| Action Potential Suppression | Inhibited sodium and potassium currents |

Clinical Trials and Future Directions

This compound has entered clinical trials to evaluate its safety and efficacy across various cancers (ClinicalTrials.gov identifiers: NCT01488513, NCT02229981) . Preliminary results indicate that it is well-tolerated with manageable side effects, paving the way for further exploration into its therapeutic applications.

作用机制

奥帕甘尼通过选择性抑制鞘磷脂激酶-2 发挥其作用。这种抑制阻止了鞘磷脂-1-磷酸的合成,鞘磷脂-1-磷酸是一种参与各种细胞过程(如细胞增殖、迁移和免疫细胞迁移)的脂质信号分子。 通过抑制鞘磷脂激酶-2,奥帕甘尼降低了鞘磷脂-1-磷酸的水平,从而调节这些细胞过程并发挥其治疗作用 .

相似化合物的比较

奥帕甘尼在其对鞘磷脂激酶-2 的选择性抑制方面是独一无二的。类似的化合物包括:

芬戈莫德: 另一种鞘磷脂激酶抑制剂,但它靶向鞘磷脂激酶-1 和鞘磷脂激酶-2。

西蓬莫德: 一种选择性鞘磷脂-1-磷酸受体调节剂。

奥扎尼莫德: 另一种鞘磷脂-1-磷酸受体调节剂。

奥帕甘尼的独特之处在于其对鞘磷脂激酶-2 的选择性抑制,这使其成为靶向参与癌症、炎症和病毒感染的特定途径的有希望的候选者 .

生物活性

ABC294640 is a novel, first-in-class inhibitor of sphingosine kinase-2 (SK2), which has emerged as a promising therapeutic agent in the treatment of various cancers. It operates by modulating sphingolipid metabolism, particularly through the inhibition of sphingosine-1-phosphate (S1P), a lipid mediator implicated in cancer cell survival, proliferation, and migration. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

This compound selectively inhibits SK2, leading to decreased levels of S1P and increased ceramide levels within tumor cells. This shift in sphingolipid profiles is associated with several downstream effects:

- Inhibition of Tumor Cell Proliferation : this compound has been shown to suppress the proliferation of various tumor cell lines in vitro. For instance, it demonstrated significant anti-proliferative effects in ovarian cancer cell lines BG-1 and Caov-3, where it inhibited clonogenic survival in a dose-dependent manner .

- Induction of Apoptosis : The compound promotes apoptosis in tumor cells by activating pro-apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2 . In vivo studies have confirmed that this compound induces apoptosis in mammary adenocarcinoma xenografts, correlating with reduced S1P levels and enhanced ceramide accumulation .

- Inhibition of Tumor Migration : this compound also inhibits tumor cell migration by disrupting microfilament structures .

Pharmacological Profile

This compound exhibits a favorable pharmacokinetic profile:

- Bioavailability : It has good oral bioavailability, with a plasma clearance half-time of approximately 4.5 hours in animal models .

- Toxicity : Toxicology studies indicate that this compound induces only minor transient hematological changes without significant organ toxicity or adverse effects at therapeutic doses .

Clinical Studies

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings include:

- Efficacy : The trial demonstrated pharmacologic inhibition of SK2 resulting in anticancer activity, particularly in cholangiocarcinoma patients .

- Sphingolipid Profiling : The study provided insights into plasma sphingolipid profiles, showing that this compound effectively reduced plasma S1P levels by up to 50% at therapeutic doses .

Case Studies

Several case studies have highlighted the potential of this compound in specific cancer types:

- Breast Cancer : In ER-positive breast cancer models, treatment with this compound resulted in a significant reduction (68.4%) in tumor volume after 15 days, indicating its potential as an anti-estrogenic agent .

- Ovarian Cancer : Research indicated that this compound could resensitize chemoresistant ovarian cancer cells to traditional therapies, enhancing their efficacy when used in combination treatments .

Summary Table of Findings

属性

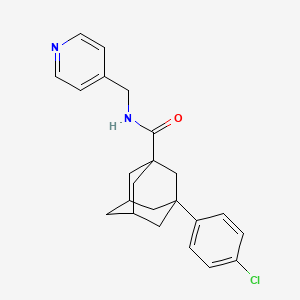

IUPAC Name |

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOTVXGYTWCKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318727 | |

| Record name | Opaganib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Opaganib selectively inhibits [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities (which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells). This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance. It is currently being investigated against COVID-19 as it has demonstrated anti-SARS-CoV-2 activity in studies. | |

| Record name | Opaganib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

915385-81-8 | |

| Record name | Opaganib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915385-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opaganib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opaganib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPAGANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。